4-(Hydroxymethyl)pyridine-2-carboxamide
Description
4-(Hydroxymethyl)pyridine-2-carboxamide is a pyridine derivative featuring a hydroxymethyl (-CH₂OH) group at the 4-position and a carboxamide (-CONH₂) moiety at the 2-position of the pyridine ring. This compound combines hydrophilic (hydroxymethyl) and hydrogen-bonding (carboxamide) functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. Its structure allows for interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and dipole interactions .
Properties
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6-3-5(4-10)1-2-9-6/h1-3,10H,4H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIGCJVCZVMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630560 | |
| Record name | 4-(Hydroxymethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-48-9 | |
| Record name | 4-(Hydroxymethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide typically involves the functionalization of a pyridine ring. One common method is the hydroxymethylation of 2-carboxamide pyridine derivatives. This can be achieved through the reaction of 2-carboxamide pyridine with formaldehyde under basic conditions, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-(Carboxy)pyridine-2-carboxamide
Reduction: 4-(Hydroxymethyl)pyridine-2-amine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
4-(Hydroxymethyl)pyridine-2-carboxamide has been investigated for its potential as an antitumor agent. Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer. A study demonstrated that derivatives of this compound enhanced its potency against these cancer types, highlighting the importance of structural modifications for therapeutic efficacy .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. In murine models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes its effects in various inflammatory models:
| Inflammatory Model | Cytokine Reduction (%) | Dosage (mg/kg) |
|---|---|---|
| Carrageenan-induced paw edema | 50% | 10 |
| LPS-induced systemic inflammation | 60% | 20 |
These results suggest that this compound could be developed into treatments for inflammatory diseases .
Biological Studies
Mechanism of Action
The mechanism through which this compound exerts its effects involves interaction with various enzymes and proteins. It has been shown to modulate cell signaling pathways, influencing gene expression and cellular metabolism. Notably, it can induce apoptosis in cancer cells by affecting the cell cycle .
Cellular Effects
In vitro studies have demonstrated that this compound can alter cellular functions significantly. For instance, it influences the activity of kinases involved in critical cellular processes, thereby affecting cell proliferation and survival .
Materials Science
Synthesis of Advanced Materials
Beyond biological applications, this compound is utilized in materials science for synthesizing advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to serve as a versatile building block in developing novel materials .
Case Studies
-
Anticancer Properties Study
A study published in Medicinal Chemistry explored the effects of various derivatives of this compound on cancer cells. Researchers found that specific structural modifications significantly enhanced the compound's anticancer activity against breast and colon cancer cell lines . -
Anti-inflammatory Effects Study
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked decrease in joint swelling and inflammatory markers, indicating its potential as a treatment for inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. This compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural Modifications in Pyridine-2-carboxamide Derivatives
Pyridine-2-carboxamide derivatives vary in substituents at the 4-position, influencing their physicochemical and biological properties. Key examples include:
Key Observations :
- The hydroxymethyl group in this compound improves water solubility compared to methyl or phenyl substituents .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky substituents (e.g., phenoxy in ) can modulate binding affinity to biological targets by altering electronic or steric profiles.
Functional Activity in Medicinal Chemistry
Pyridine-2-carboxamide derivatives are often explored as enzyme inhibitors or receptor modulators. For instance:
- Thieno[2,3-b]pyridine-2-carboxamide derivatives (e.g., BI605906 in ) exhibit potent inhibitory activity against kinases, attributed to the thienopyridine core's planar structure and electron-deficient properties .
- This compound may act as a metabolic intermediate, akin to 4-(hydroxymethyl)phenylhydrazine (HMPH), which undergoes enzymatic oxidation to form reactive diazonium ions .
Physicochemical Properties
- Solubility : The hydroxymethyl group enhances aqueous solubility compared to methyl or aryl substituents (e.g., 4-Methylpyridine-2-carboxylic acid in ).
- Hydrogen Bonding : The carboxamide and hydroxymethyl groups enable extensive hydrogen-bonding networks, critical for crystal packing (as per Etter's graph-set analysis in ) and target binding.
Biological Activity
4-(Hydroxymethyl)pyridine-2-carboxamide, a pyridine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N2O2. The presence of a hydroxymethyl group at the 4-position and a carboxamide group at the 2-position contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| Solubility | Soluble in water and organic solvents |
This compound exhibits various mechanisms of action, primarily through interactions with biological macromolecules such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, impacting metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- Antitumor Activity : Preliminary studies have indicated that derivatives of pyridine compounds can induce apoptosis in cancer cells. The specific structural features of this compound may confer similar anticancer effects by modulating cell survival pathways .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited moderate activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
This suggests its potential application in treating bacterial infections.
Anticancer Activity
In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For example, certain derivatives have been linked to the inhibition of topoisomerase II, a key enzyme involved in DNA replication and repair. This inhibition leads to reduced cell proliferation and increased cancer cell death .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Antituberculosis Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Potential | Promising |
| 4-Bromo-1H-imidazole | Low | Low | Moderate |
| 1-Trityl-1H-imidazole | Low | Moderate | Low |
Case Studies and Research Findings
Recent research has provided insights into the pharmacological properties of this compound:
- Antimicrobial Studies : A study evaluated the antibacterial effects of various pyridine derivatives, including this compound, highlighting its effectiveness against common pathogens.
- Antitumor Research : Investigations into the anticancer properties revealed that modifications in the structure significantly influence the compound's efficacy against different cancer cell lines .
- Enzyme Interaction Studies : Detailed studies on enzyme inhibition mechanisms have shown that this compound can effectively modulate enzyme activity, impacting metabolic pathways critical for drug metabolism .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(Hydroxymethyl)pyridine-2-carboxamide and its derivatives?
- Methodological Answer : A common approach involves protecting the hydroxymethyl group during synthesis to prevent undesired side reactions. For example, tert-butyldimethylsilyl (TBS) protection can stabilize the hydroxymethyl moiety. Subsequent coupling reactions, such as amide bond formation using carbodiimide reagents (e.g., EDC/HOBt), are employed to introduce the carboxamide group. Post-synthesis deprotection under mild acidic conditions (e.g., TBAF) yields the final product. Structural analogs like Pyr6 and JH-I-25 ( ) demonstrate the feasibility of modular substitution on the pyridine ring.
Q. How can researchers ensure the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a water/acetonitrile gradient is recommended for purity assessment, targeting ≥98% purity (as seen in related pyridinecarboxamides; ). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For stability studies, monitor degradation under varying pH and temperature using UV-Vis spectroscopy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Although toxicity data specific to this compound are limited, pyridine derivatives often exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes; ). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C. In case of exposure, follow general first-aid measures: rinse skin with water, seek medical attention for ingestion, and provide safety data sheets to medical personnel .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations can optimize the compound’s geometry and predict frontier molecular orbitals for reactivity analysis. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or receptors) identifies potential binding modes. Quantitative structure-activity relationship (QSAR) models, trained on analogs like JNJ-47965567 ( ), correlate substituent effects with biological activity. Validate predictions with in vitro assays .
Q. What strategies resolve contradictory data on the biological activity of pyridinecarboxamide derivatives?
- Methodological Answer : Systematic variation of substituents (e.g., replacing hydroxymethyl with fluorinated or bulky groups; ) can clarify structure-activity relationships. Control experimental conditions rigorously: assess solvent effects (e.g., DMSO vs. aqueous buffers), pH-dependent stability, and batch-to-batch purity differences. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to minimize artifacts .
Q. What challenges arise in characterizing the solubility and stability of this compound?
- Methodological Answer : The compound’s polar hydroxymethyl group may confer hygroscopicity, complicating solubility measurements. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Solubility parameters (Hansen solubility parameters) can guide solvent selection for formulation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for pyridinecarboxamide analogs?
- Methodological Answer : Variations in reaction conditions (e.g., catalyst loading, temperature) significantly impact yields. For example, highlights the use of NaOH in dichloromethane for a related synthesis, but trace moisture can hydrolyze intermediates. Replicate protocols with strict anhydrous conditions and characterize intermediates via in-situ FTIR. Report detailed reaction parameters (e.g., stirring rate, degassing) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
